

The Role of Fmoc-Met-OH-15N in Modern Research: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-Met-OH-15N	
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For Researchers, Scientists, and Drug Development Professionals

Fmoc-Met-OH-15N, or N-α-Fmoc-L-methionine-¹⁵N, is a stable isotope-labeled amino acid that serves as a critical tool in a variety of research applications, from the synthesis of custom peptides to the intricate study of cellular metabolism and protein structure. The incorporation of the heavy nitrogen isotope (¹⁵N) into the methionine molecule allows for the precise tracking and quantification of this essential amino acid and the peptides or proteins into which it is incorporated. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.

This technical guide provides an in-depth overview of the applications of **Fmoc-Met-OH-15N**, complete with experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of its utility in research.

Core Applications

The primary applications of **Fmoc-Met-OH-15N** in research can be categorized into three main areas:

 Solid-Phase Peptide Synthesis (SPPS): As a building block for the synthesis of isotopically labeled peptides. These peptides are invaluable as internal standards for quantitative mass spectrometry, as probes for studying enzyme-substrate interactions, and in nuclear magnetic resonance (NMR) studies.



- Quantitative Proteomics: Primarily in metabolic labeling techniques like Stable Isotope
 Labeling by Amino Acids in Cell Culture (SILAC), where ¹⁵N-labeled methionine is
 incorporated into proteins in living cells. This allows for the accurate quantification of protein
 expression levels, turnover rates, and post-translational modifications.
- NMR Spectroscopy: For the structural and dynamic analysis of proteins. The ¹⁵N label provides an additional nuclear spin that can be exploited in multidimensional NMR experiments to resolve complex protein structures and study their interactions with other molecules.

Data Presentation: Properties of Fmoc-Met-OH-15N

Property	- Value	Reference
Chemical Formula	C20H21 ¹⁵ NO4S	[1]
Molecular Weight	372.44 g/mol	[1]
Isotopic Purity	≥98 atom % ¹⁵ N	[1]
Appearance	White to off-white solid	[2]
Melting Point	121-123 °C	[1]
Storage Temperature	2-8°C	

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-OH-15N

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled methionine residue using Fmoc chemistry.

Materials:

- Fmoc-Met-OH-15N
- Rink Amide resin (or other suitable solid support)



- Other required Fmoc-protected amino acids
- Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvent: DMF, DCM, Isopropanol (IPA)
- Cleavage cocktail (Reagent H recommended for methionine-containing peptides):
 Trifluoroacetic acid (TFA) 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% (w/w)
- · Precipitation solvent: Cold diethyl ether

Methodology:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
 - Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove residual piperidine.
- Amino Acid Coupling (for Fmoc-Met-OH-15N and other amino acids):



- In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Met-OH-15N) and a slightly lower molar equivalent of the coupling reagent (e.g., HCTU) in DMF.
- Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a Kaiser test. For difficult couplings, the reaction can be repeated (double coupling).
- o Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection of Side Chains:
 - Wash the peptide-resin with DMF, DCM and then dry it under vacuum.
 - Add the cleavage cocktail (Reagent H is recommended to prevent methionine oxidation) to the resin.
 - Agitate the mixture at room temperature for 2-4 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.



- Dry the peptide pellet.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data from SPPS:

Parameter	Typical Value	Notes
Coupling Efficiency	>99%	Can be affected by sterically hindered amino acids. Double coupling may be necessary.
Overall Yield	Sequence-dependent (typically 10-50%)	Decreases with increasing peptide length.
Purity (post-HPLC)	>95-98%	Dependent on the success of each coupling and deprotection step.

Quantitative Proteomics using ¹⁵N Metabolic Labeling (SILAC Workflow)

This protocol describes a general workflow for a SILAC experiment using ¹⁵N-labeled methionine to compare protein expression between two cell populations.

Materials:

- Cell line of interest
- SILAC-grade cell culture medium deficient in methionine
- "Light" L-methionine
- "Heavy" L-methionine-15N
- Dialyzed fetal bovine serum (dFBS)



- · Standard cell culture reagents and equipment
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- Trypsin (mass spectrometry grade)
- Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid, acetonitrile)
- LC-MS/MS system

Methodology:

- Cell Culture and Labeling:
 - Prepare "light" and "heavy" SILAC media by supplementing the methionine-deficient medium with either light L-methionine or heavy L-methionine-¹⁵N, respectively. Also, add dFBS and other necessary supplements.
 - Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
 - Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
- Verification of Incorporation:
 - After sufficient doublings, lyse a small aliquot of the "heavy" labeled cells.
 - Digest the proteins with trypsin and analyze by mass spectrometry to confirm >98% incorporation of the ¹⁵N-methionine.
- Experimental Treatment:
 - Once full incorporation is confirmed, treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition (e.g., drug treatment), while the other population



serves as the control.

- Sample Preparation for Mass Spectrometry:
 - Harvest and lyse the "light" and "heavy" cell populations.
 - Quantify the protein concentration in each lysate.
 - Mix equal amounts of protein from the "light" and "heavy" lysates.
 - Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
 - Digest the mixed protein sample with trypsin overnight.
 - Desalt the resulting peptide mixture using a C18 desalting column.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode.
 - The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹⁵N label.
- Data Analysis:
 - Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide.
 - The ratio of the intensities of the heavy to light peptide peaks reflects the change in protein expression between the two conditions.

Quantitative Data from a ¹⁵N Labeling Proteomics Study:

A study on pancreatic cancer cells using 33% and 50% ¹⁵N enriched media to measure fractional protein synthesis rates (FSR) yielded the following results for identified proteins:



Protein	FSR (%) in 50% ¹⁵ N medium	FSR (%) in 33% ¹⁵ N medium
40S ribosomal protein SA	76.3 ± 4.5	73.1 ± 5.2
Elongation factor 1-alpha 1	65.2 ± 3.8	62.9 ± 4.1
Vimentin	58.7 ± 4.1	55.4 ± 3.9
ATP synthase subunit beta	51.1 ± 3.5	48.9 ± 3.7
Tubulin alpha-1C chain	44.3 ± 3.1	42.1 ± 3.3

NMR Spectroscopy Sample Preparation with ¹⁵N-labeled Protein

This protocol outlines the general steps for preparing a uniformly ¹⁵N-labeled protein sample for NMR analysis.

Materials:

- Expression vector containing the gene of interest
- Bacterial expression host (e.g., E. coli BL21(DE3))
- Minimal medium (e.g., M9 medium)
- 15NH4Cl as the sole nitrogen source
- Glucose (or other carbon source)
- IPTG (for induction of protein expression)
- Lysis buffer
- Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
- NMR buffer (e.g., phosphate or TRIS buffer in 90% H₂O/10% D₂O, pH adjusted)
- NMR tubes



Methodology:

- Protein Expression:
 - Transform the E. coli expression host with the expression vector.
 - Grow a starter culture in rich medium (e.g., LB).
 - Inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl with the starter culture.
 - Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
 - Induce protein expression by adding IPTG and continue to grow the cells, often at a lower temperature (e.g., 18-25°C) overnight.
- Cell Lysis and Protein Purification:
 - · Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
 - Clarify the lysate by centrifugation.
 - Purify the ¹⁵N-labeled protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).
- Sample Preparation for NMR:
 - Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.
 - Concentrate the protein to the desired concentration for NMR, typically 0.1-1 mM.
 - Add 10% D₂O to the sample for the deuterium lock.
 - Transfer the final sample to a high-quality NMR tube.
- NMR Data Acquisition:



 Acquire NMR spectra (e.g., a ¹H-¹⁵N HSQC experiment) to check for proper folding and to begin resonance assignment.

Mandatory Visualization

Signaling Pathway: Methionine Metabolism and mTORC1 Signaling

Methionine metabolism plays a crucial role in cellular signaling, particularly in the regulation of the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and proliferation. Methionine is converted to S-adenosylmethionine (SAM), which acts as a sensor for methionine availability. When SAM levels are high, it binds to the protein SAMTOR, preventing it from inhibiting the GATOR1 complex. This allows for the activation of mTORC1. Conversely, low SAM levels lead to SAMTOR-mediated inhibition of GATOR1, which in turn inactivates mTORC1. The use of ¹⁵N-labeled methionine can help trace the flux through this pathway and its impact on mTORC1 activity.



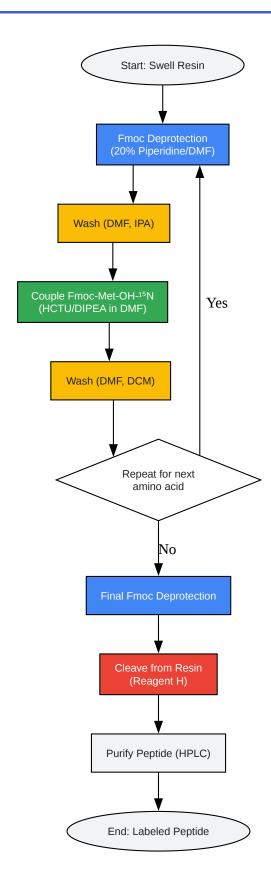
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Methionine sensing and mTORC1 activation pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The workflow for SPPS involves a cyclical process of deprotection and coupling reactions to build a peptide chain on a solid support.





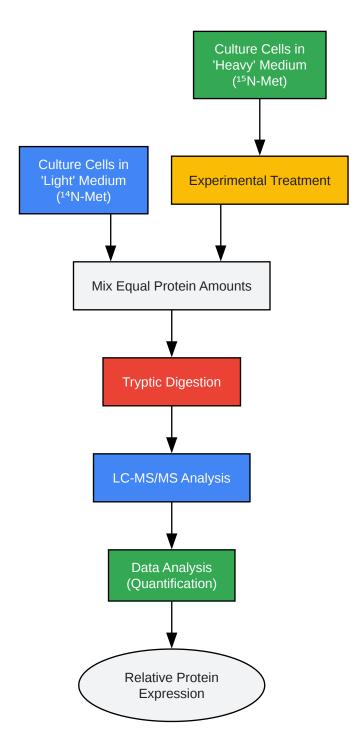
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Workflow for Solid-Phase Peptide Synthesis.



Logical Relationship: Quantitative Proteomics Workflow

The SILAC workflow provides a robust method for comparing the proteomes of two cell populations.



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